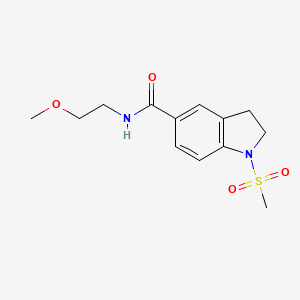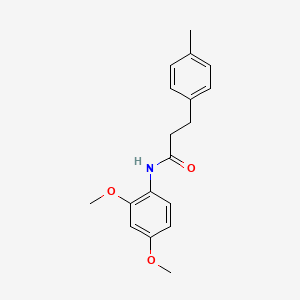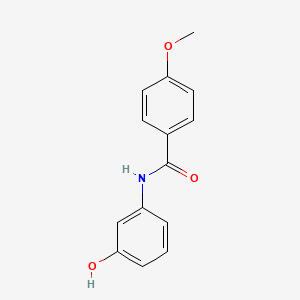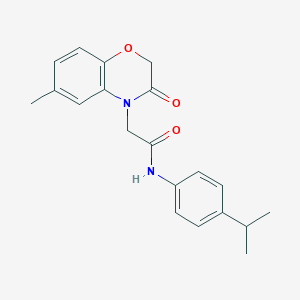
N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide
Overview
Description
N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields, including medicine, agriculture, and material science. This compound is known to exhibit several biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide is not fully understood. However, it is known to interact with various biological targets, including enzymes, receptors, and ion channels. This interaction leads to the modulation of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and pain. Additionally, this compound has been shown to modulate the activity of ion channels, such as TRPV1, which are involved in pain perception. Furthermore, it has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it exhibits several biochemical and physiological effects, making it a versatile compound for various research applications. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research of N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide. In medicine, further studies are needed to explore its potential in the treatment of various diseases, including cancer and neurodegenerative disorders. In agriculture, more research is needed to optimize its use as a pesticide and to develop new formulations with improved properties. In material science, this compound can be used to develop new materials with improved mechanical and thermal properties. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Scientific Research Applications
N-(2-methoxyethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied for its potential in various scientific fields. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of harmful insects and fungi. In material science, this compound has been used to develop new materials with improved properties.
properties
IUPAC Name |
N-(2-methoxyethyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-8-6-14-13(16)11-3-4-12-10(9-11)5-7-15(12)20(2,17)18/h3-4,9H,5-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFIQJHGRZYNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814516 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440256.png)
![N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4440258.png)
![N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4440267.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinuclidine-3-carbonitrile](/img/structure/B4440268.png)
![N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-N-methylmethanesulfonamide](/img/structure/B4440278.png)

![N-(3-fluoro-2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4440287.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(isobutyrylamino)benzamide](/img/structure/B4440299.png)
![1-[(dimethylamino)sulfonyl]-N-(diphenylmethyl)-4-piperidinecarboxamide](/img/structure/B4440304.png)
![4-{[(2-quinolinylthio)acetyl]amino}benzoic acid](/img/structure/B4440311.png)


